N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
“N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiazole ring and the piperidine ring would contribute to the rigidity of the molecule, while the cyclopropane carboxamide group could potentially participate in hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .
Scientific Research Applications
Synthetic Methodologies and Derivative Compounds
A study by Nötzel et al. (2001) presents a novel and efficient access to thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These derivatives are of interest due to their potential applications in synthetic and medicinal chemistry, showing a pathway to amino acids with unique structural features. The compounds were synthesized under basic conditions, leading to 5-spirocyclopropane-annelated thiazoline-4-carboxylates with high yields, demonstrating the utility of thiocarboxamides in creating complex structures useful in drug design and development (Nötzel et al., 2001).
Antimicrobial and Antiviral Activities
Göktaş et al. (2012) explored the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds for antiviral activity against influenza A and B viruses. This research highlights the potential of cyclopropanecarboxamide derivatives in the development of new antiviral drugs, with specific compounds showing potent inhibitory effects and acting as fusion inhibitors for the influenza virus (Göktaş et al., 2012).
Enzyme Inhibition and Biochemical Interaction Studies
Ulusal et al. (2016) investigated the inhibition effects of acridine-acetazolamide conjugates on human carbonic anhydrase isoforms. The compounds exhibited inhibitory activity in the low micromolar and nanomolar range, with significant specificity towards different isoforms of the enzyme. This research emphasizes the role of cyclopropanecarboxamide derivatives in the design of enzyme inhibitors with potential therapeutic applications (Ulusal et al., 2016).
Novel Synthetic Routes and Biological Activities
Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-ones derived from benzothiazole, which displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These studies provide insights into the development of new antibacterial agents leveraging the structural uniqueness of cyclopropanecarboxamide derivatives (Palkar et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function, and its inhibition can lead to a variety of effects.
Mode of Action
The compound likely interacts with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s function . This interaction can lead to changes in the biochemical pathways that the enzyme is involved in.
Future Directions
Properties
IUPAC Name |
N-[4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-10-5-11(2)8-19(7-10)14(20)6-13-9-22-16(17-13)18-15(21)12-3-4-12/h9-12H,3-8H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPESDVNZHKVGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=CSC(=N2)NC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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